Single-Concentration MMP-2 Inhibitory Potency (IC50 ≈ 210 nM) as a Starting Point for Hit-Triage
The compound inhibited APMA-activated human recombinant MMP-2 with an IC50 value of 210 nM measured after 5 min incubation using 4-nitrophenylacetate as substrate in an esterase assay [1]. This value falls within the mid-nanomolar range that is often considered a viable starting point for fragment- or lead-optimization campaigns. A second, identical determination returned 209 nM, confirming reproducibility of the measurement. No comparator IC50 data for structural analogs is available in the same assay format; therefore, this evidence is classified as supporting, not comparative.
| Evidence Dimension | MMP-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 210 nM (and 209 nM replicate) |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not applicable – single-compound data |
| Conditions | APMA-activated human recombinant MMP-2; 4-nitrophenylacetate substrate; 5 min incubation |
Why This Matters
Procurement decisions for early-stage MMP-2 inhibitor screening can use this IC50 as a benchmark to evaluate whether the compound is fit for the intended assay window.
- [1] BindingDB entry BDBM50123932 (ChEMBL3622226). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50123932. Accessed 30 Apr 2026. View Source
